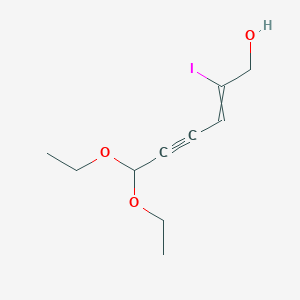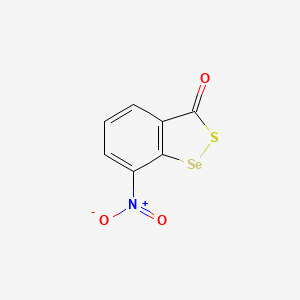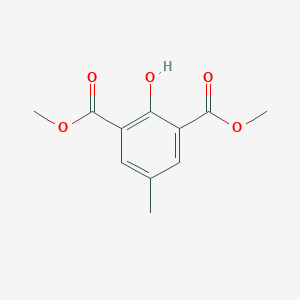
6,6-Diethoxy-2-iodohex-2-en-4-yn-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6,6-Diethoxy-2-iodohex-2-en-4-yn-1-ol: is an organic compound with the molecular formula C10H15IO3. This compound is characterized by the presence of an iodine atom, two ethoxy groups, and a hydroxyl group attached to a hexene backbone with both double and triple bonds. It is a versatile compound used in various chemical reactions and research applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 6,6-Diethoxy-2-iodohex-2-en-4-yn-1-ol typically involves the iodination of a precursor compound, followed by the introduction of ethoxy groups and the formation of the enyne structure. The reaction conditions often require the use of iodine, ethyl alcohol, and a base such as sodium hydroxide. The process may involve multiple steps, including halogenation, alkylation, and hydroxylation.
Industrial Production Methods: Industrial production of this compound may involve large-scale chemical reactors where the precursor compounds are mixed with iodine and ethyl alcohol under controlled temperatures and pressures. The reaction mixture is then purified using techniques such as distillation and chromatography to obtain the final product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: 6,6-Diethoxy-2-iodohex-2-en-4-yn-1-ol can undergo oxidation reactions to form various oxidized products.
Reduction: The compound can be reduced to form different reduced derivatives.
Substitution: It can participate in substitution reactions where the iodine atom is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like sodium azide and silver nitrate can be used for substitution reactions.
Major Products Formed:
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with fewer oxygen-containing functional groups.
Substitution: Compounds with different functional groups replacing the iodine atom.
Applications De Recherche Scientifique
Chemistry: 6,6-Diethoxy-2-iodohex-2-en-4-yn-1-ol is used as a building block in organic synthesis. It is valuable in the preparation of complex molecules and in the study of reaction mechanisms.
Biology: The compound is used in biochemical research to study the effects of iodine-containing compounds on biological systems. It can be used as a probe to investigate cellular processes and enzyme activities.
Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may serve as a precursor for the synthesis of pharmaceutical compounds with iodine as a key functional group.
Industry: The compound is used in the production of specialty chemicals and materials. It is also employed in the development of new materials with unique properties.
Mécanisme D'action
The mechanism of action of 6,6-Diethoxy-2-iodohex-2-en-4-yn-1-ol involves its interaction with molecular targets such as enzymes and receptors. The iodine atom in the compound can form covalent bonds with nucleophilic sites in proteins, leading to changes in their activity. The ethoxy groups and the enyne structure contribute to the compound’s reactivity and its ability to participate in various chemical reactions.
Comparaison Avec Des Composés Similaires
6,6-Diethoxy-2-bromohex-2-en-4-yn-1-ol: Similar structure but with a bromine atom instead of iodine.
6,6-Diethoxy-2-chlorohex-2-en-4-yn-1-ol: Similar structure but with a chlorine atom instead of iodine.
6,6-Diethoxy-2-fluorohex-2-en-4-yn-1-ol: Similar structure but with a fluorine atom instead of iodine.
Uniqueness: 6,6-Diethoxy-2-iodohex-2-en-4-yn-1-ol is unique due to the presence of the iodine atom, which imparts distinct reactivity and properties compared to its bromine, chlorine, and fluorine analogs. The iodine atom makes the compound more reactive in substitution reactions and provides unique electronic properties that can be exploited in various applications.
Propriétés
Numéro CAS |
134832-35-2 |
|---|---|
Formule moléculaire |
C10H15IO3 |
Poids moléculaire |
310.13 g/mol |
Nom IUPAC |
6,6-diethoxy-2-iodohex-2-en-4-yn-1-ol |
InChI |
InChI=1S/C10H15IO3/c1-3-13-10(14-4-2)7-5-6-9(11)8-12/h6,10,12H,3-4,8H2,1-2H3 |
Clé InChI |
MNQAMJDPVQYTBF-UHFFFAOYSA-N |
SMILES canonique |
CCOC(C#CC=C(CO)I)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![4-{Dimethoxy[(propan-2-yl)oxy]silyl}-5-methyloxolan-2-one](/img/structure/B14281701.png)

![4,4'-[Hexane-1,6-diylbis(oxy)]bis(2-hydroxybenzoic acid)](/img/structure/B14281712.png)








